molecular formula C20H19ClN4O2S3 B12147492 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12147492
M. Wt: 479.0 g/mol
InChI Key: MBKZFGQMCDMLNI-LPYMAVHISA-N
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Description

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the intermediate with acetic anhydride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a condensation reaction with 3-methoxybenzaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide: shares similarities with other thiadiazole derivatives, such as:

Uniqueness

  • The unique combination of the thiadiazole ring, chlorophenyl group, and methoxyphenyl group in 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H19ClN4O2S3

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H19ClN4O2S3/c1-13(15-4-3-5-17(10-15)27-2)22-23-18(26)12-29-20-25-24-19(30-20)28-11-14-6-8-16(21)9-7-14/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-13+

InChI Key

MBKZFGQMCDMLNI-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)OC

Origin of Product

United States

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